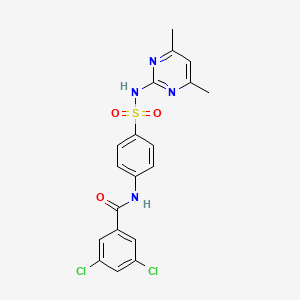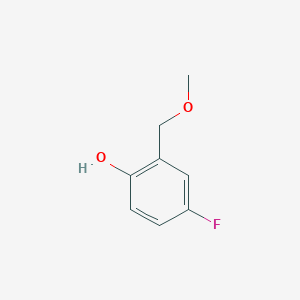
4-Fluoro-2-(methoxymethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-(methoxymethyl)phenol is a chemical compound with the CAS Number: 2222511-96-6 . It has a molecular weight of 156.16 and its IUPAC name is this compound . It is a solid or liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9FO2/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,10H,5H2,1H3 . The 3D structure of the molecule can be viewed using Java or Javascript . Physical And Chemical Properties Analysis
This compound has a molecular weight of 156.16 . It is a solid or liquid at room temperature . The refractive index isn20/D 1.517 (lit.), the boiling point is 195 °C (lit.), and the density is 1.247 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Metalation and Electrophilic Substitution : 4-Fluoro-2-(methoxymethyl)phenol, protected as O-Methoxymethyl (MOM), is used in site-selective metalation reactions, leading to further electrophilic substitution. This process demonstrates the ambivalent reactivity of isomers, as the deprotonation can occur adjacent to different groups based on the reagents used, such as butyllithium or a mixture of butyllithium and K tert-butoxide (Marzi, Mongin, Spitaleri, & Schlosser, 2001).
Synthesis of Hydroindolenones and Hydroquinolenones : This compound plays a role in the synthesis of hydroindolenones and hydroquinolenones. Through oxidation and intramolecular conjugate addition of corresponding 4-substituted open-chain phenolds, methoxy or fluoro hydroindolenones, and hydroquinolenones can be obtained (Karam, Martin, Jouannetaud, & Jacquesy, 1999).
Development of Fluoroionophores : Diamine-salicylaldehyde derivatives, including this compound, have been used to create fluoroionophores. These fluoroionophores exhibit spectral diversity and can selectively chelate metal cations, such as Zn+2, in various solutions. This application is crucial in the identification and analysis of metal cations (Hong, Lin, Hsieh, & Chang, 2012).
Catalytic Oxidative Demethylation : The compound is used in the study of the catalytic mechanism for oxidative demethylation by vanillyl-alcohol oxidase. The process involves the reduction of flavin, formation of a stable spectral intermediate, and the rate of flavin reduction being integral to turnover (Fraaije & van Berkel, 1997).
Transformations in Methanogenic Conditions : this compound, along with other phenols, undergoes transformations such as carboxylation and dehydroxylation in specific methanogenic conditions. This research reveals its susceptibility to metabolic processes in certain microbial environments (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).
Synthesis of Photoluminescent Materials : The enzymatic oxidative polymerization of this compound, using laccase, results in the formation of novel materials with fluorescence properties. These materials show potential in photoluminescence applications (López, Alonso-Omlin, Hernández-Alcántara, Bárzana, & Gimeno, 2014).
Safety and Hazards
4-Fluoro-2-(methoxymethyl)phenol is considered hazardous. It has the signal word ‘Warning’ and hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Wirkmechanismus
Target of Action
It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The role of 4-Fluoro-2-(methoxymethyl)phenol in this reaction could be as a boron reagent .
Mode of Action
In the context of the suzuki–miyaura coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound is used in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various organic compounds .
Result of Action
As a potential reagent in the suzuki–miyaura coupling reaction , it may contribute to the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
It is known that the suzuki–miyaura coupling reaction, in which this compound may be used, is characterized by exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
4-fluoro-2-(methoxymethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,10H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFKMOIJSHBOLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
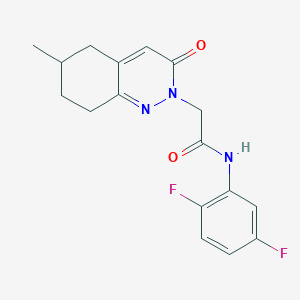
![N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2362623.png)

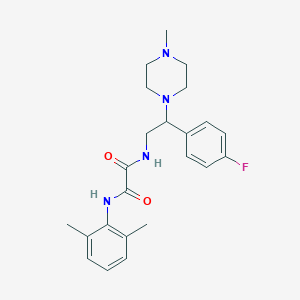
![ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B2362630.png)
![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2362632.png)
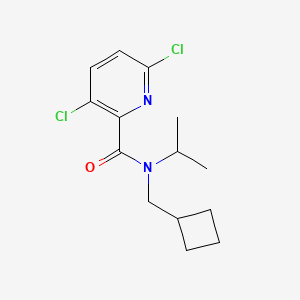

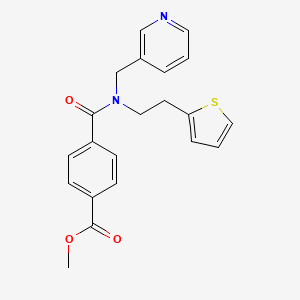

![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)
